6-Iodo-1,1,1,2,2-pentafluorohexane
Overview
Description
6-Iodo-1,1,1,2,2-pentafluorohexane is a halogenated hydrocarbon with the molecular formula C6H8F5I. It is a colorless liquid that belongs to the class of compounds known as halogenated alkanes. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,1,1,2,2-pentafluorohexane typically involves the halogenation of hexane derivatives. One common method is the iodination of 1,1,1,2,2-pentafluorohexane using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1,1,1,2,2-pentafluorohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form hexane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol derivatives of pentafluorohexane.
Reduction Reactions: Products include partially or fully dehalogenated hexane derivatives.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
6-Iodo-1,1,1,2,2-pentafluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used as a probe to study biological processes involving halogenated hydrocarbons.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Iodo-1,1,1,2,2-pentafluorohexane involves its interaction with various molecular targets. The presence of iodine and fluorine atoms allows the compound to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2-Pentafluorohexane: Lacks the iodine atom, making it less reactive in substitution reactions.
6-Bromo-1,1,1,2,2-pentafluorohexane: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
6-Chloro-1,1,1,2,2-pentafluorohexane: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
6-Iodo-1,1,1,2,2-pentafluorohexane is unique due to the presence of both iodine and fluorine atoms. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-6-iodohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5I/c7-5(8,6(9,10)11)3-1-2-4-12/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOVMEORCBKCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475886 | |
Record name | 1,1,1,2,2-pentafluoro-6-iodohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344452-10-4 | |
Record name | 1,1,1,2,2-pentafluoro-6-iodohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Iodo-1,1,1,2,2-pentafluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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